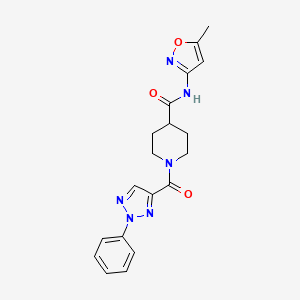![molecular formula C22H21FN2O2 B6587542 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide CAS No. 1206992-59-7](/img/structure/B6587542.png)
3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide is a synthetic organic molecule known for its diverse chemical and biological activities. This compound belongs to the class of amides, characterized by its unique structure which features a 4-fluorophenoxy group and a pyridin-4-yl-ethyl moiety. Such compounds are often explored for their potential in medicinal chemistry, due to their bioactivity and ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide typically involves the coupling of 4-fluorophenol with an appropriate halogenated benzene derivative, followed by amide formation with an ethylamine derivative. Key reaction conditions often include:
Solvents: : Commonly used solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: : Palladium catalysts for coupling reactions, and coupling agents like EDCI or DCC for amide bond formation.
Temperature: : Reactions generally performed at room temperature or slightly elevated temperatures.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve:
Batch Processes: : Ensuring high purity through rigorous purification steps.
Continuous Flow Synthesis: : For better control over reaction conditions and scalability.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, possibly affecting the phenyl or pyridinyl rings.
Reduction: : Reduction reactions might involve the conversion of the amide group to an amine.
Substitution: : Electrophilic aromatic substitution can occur, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions include the use of strong electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation products may include hydroxylated derivatives.
Reduction products are likely to be the corresponding amines.
Substitution products depend on the electrophile used and position of substitution.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interaction with biological receptors and enzymes.
Medicine: : Explored for its potential therapeutic effects, possibly in anti-inflammatory or anticancer research.
Industry: : Utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide exerts its effects often involves:
Binding to Molecular Targets: : It may interact with specific proteins or enzymes, altering their function.
Pathways: : Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
This compound stands out due to its specific functional groups, which can influence its biological activity and chemical reactivity. Similar compounds include:
3-[3-(Phenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide: : Lacking the fluorine substitution.
3-[3-(4-Chlorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide: : Where chlorine replaces the fluorine.
These subtle differences can significantly impact the compound's reactivity and interaction with biological targets, making 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide unique in its class.
In sum, the compound this compound is a fascinating molecule with a variety of potential applications across multiple fields of research. Its specific structure and reactivity offer unique opportunities for scientific exploration and practical applications.
属性
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-(2-pyridin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-19-5-7-20(8-6-19)27-21-3-1-2-18(16-21)4-9-22(26)25-15-12-17-10-13-24-14-11-17/h1-3,5-8,10-11,13-14,16H,4,9,12,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRAIEHUZWTAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N,4-trimethyl-2-[2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido]-1,3-thiazole-5-carboxamide](/img/structure/B6587465.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6587470.png)
![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)

![Benzoic acid, 4-[[[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]carbonyl]amino]-, ethyl ester](/img/structure/B6587496.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6587513.png)
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6587521.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6587529.png)
![1-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}piperidine-4-carboxamide](/img/structure/B6587536.png)
![N1-[2-(4-methoxyphenyl)ethyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide](/img/structure/B6587545.png)

![1-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B6587555.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)
